N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-[(2-Chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound featuring a triazoloquinazoline core linked to a 2-chlorobenzyl-substituted propanamide moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-16(2)13-14-29-23(32)18-8-4-6-10-20(18)30-21(27-28-24(29)30)11-12-22(31)26-15-17-7-3-5-9-19(17)25/h3-10,16H,11-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEHOSIJNZYJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through the reaction of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bioisosteric Replacements : The sulfanyl group in the 3-methylphenyl derivative increases logP (4.5) and may alter metabolic stability due to sulfur’s susceptibility to oxidation .
Pharmacological and Binding Profile
Enzyme Inhibition and Receptor Affinity
- The 3-isopropoxypropyl derivative () exhibits moderate affinity for serotonin receptors (5-HT1A, Ki = 120 nM) due to its piperazine-ethylamide side chain, which mimics endogenous ligands .
- The sulfanyl-containing analogue () shows enhanced inhibition of cyclooxygenase-2 (COX-2, IC50 = 0.8 μM), likely due to hydrophobic interactions facilitated by the sulfanyl group .
NMR-Based Structural Analysis
Comparative NMR studies () reveal that substituents at positions 4 and 1 of the triazoloquinazoline core significantly alter chemical environments. For example:
- Region A (positions 39–44) : Chemical shifts differ by 0.3–0.5 ppm between the 3-methylbutyl and 3-isopropoxypropyl analogues, indicating altered electron density near the triazole ring.
- Region B (positions 29–36) : The 2-chlorophenylmethyl group causes upfield shifts (Δδ = 0.2 ppm) compared to the 3-methylphenylsulfanyl group, reflecting steric hindrance effects .
Pharmacokinetic and ADMET Properties
Table 2: Predicted ADMET Parameters
Key Findings :
- The 3-isopropoxypropyl derivative shows higher solubility (0.25 mg/mL) due to its ether oxygen, which enhances hydrogen bonding. However, it exhibits stronger CYP3A4 inhibition (IC50 = 12.4 μM), raising drug-drug interaction risks .
- The target compound has low solubility (0.12 mg/mL) but minimal CYP3A4 inhibition, suggesting a safer pharmacokinetic profile .
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a member of the triazole and quinazoline family of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into distinct functional groups:
- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Triazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Quinazoline ring : Often associated with anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that derivatives of triazole and quinazoline exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for certain triazole derivatives . Although specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Compounds containing triazole and quinazoline rings have been reported to exhibit anticancer properties through various mechanisms:
- Inhibition of cell proliferation : Triazole derivatives often inhibit cancer cell growth by inducing apoptosis.
- Targeting specific pathways : Quinazolines can interfere with signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
A study evaluating a related quinazoline derivative showed significant cytotoxicity against several cancer cell lines, suggesting that N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide may possess similar properties .
Anti-inflammatory Effects
Compounds in this class have also been noted for their anti-inflammatory effects. The quinazoline structure has been linked to inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. The potential for N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide to modulate inflammatory responses warrants further investigation.
Case Studies
Several studies have explored the biological activity of triazole and quinazoline derivatives:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
